Jak-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

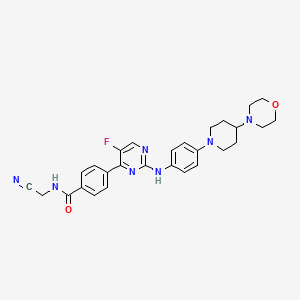

Molecular Formula |

C28H30FN7O2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34) |

InChI Key |

OJWUERASKIACOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Jak-IN-20: A Potent Pan-Janus Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor. With a robust inhibitory profile against JAK1, JAK2, and JAK3, it serves as a valuable tool for research into the JAK-STAT signaling pathway and its role in various pathological conditions, particularly inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C28H30FN7O2 and a molecular weight of 515.58 g/mol .[1] Its structure is characterized by a fluoro-substituted phenyl ring linked to a pyrimidine core, which in turn is connected to a substituted phenyl ring containing a piperidinyl-morpholine moiety.

Chemical Identifiers:

-

IUPAC Name: 4-(4-(4-(morpholinomethyl)piperidin-1-yl)phenylamino)-6-(3-fluorophenyl)pyrimidine-5-carbonitrile

-

SMILES String: O=C(NCC#N)C1=CC=C(C2=NC(NC3=CC=C(N4CCC(N5CCOCC5)CC4)C=C3)=NC=C2F)C=C1[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for its application in experimental settings. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C28H30FN7O2 | [3] |

| Molecular Weight | 515.58 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Information not publicly available. It is recommended to test solubility in common solvents such as DMSO and ethanol. | |

| pKa | Information not publicly available. | |

| logP | Information not publicly available. |

Mechanism of Action and Signaling Pathway

This compound functions as a pan-inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These non-receptor tyrosine kinases are essential for the signal transduction of numerous cytokines and growth factors that play pivotal roles in immunity and inflammation.[4][5][6]

The binding of a cytokine to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory and immune responses.[7][8]

By inhibiting the catalytic activity of JAKs, this compound blocks this phosphorylation cascade, thereby preventing the downstream signaling of a wide range of pro-inflammatory cytokines.[4][5][6]

References

- 1. WO2011028864A1 - Jak2 inhibitors and their use for the treatment of myeloproliferative diseases and cancer - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. The pan-JAK inhibitor LAS194046 reduces neutrophil activation from severe asthma and COPD patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhaled Pan-JAK Inhibitor, LAS194046, Reduces Allergen-Induced Airway Inflammation, Late Asthmatic Response, and pSTAT Activation in Brown Norway Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors [frontiersin.org]

Jak-IN-20: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor. It demonstrates significant inhibitory activity against key members of the JAK family, which are critical mediators of cytokine signaling and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, based on its known inhibitory profile against JAK1, JAK2, and JAK3. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of JAK family kinases. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. In their unphosphorylated state, STATs remain inactive in the cytoplasm. By blocking this crucial step, this compound effectively abrogates the downstream signaling cascade initiated by a multitude of cytokines and growth factors, thereby modulating the expression of genes involved in inflammation, immunity, and cell proliferation.

Data Presentation: In Vitro Inhibitory Activity of this compound

The primary quantitative data available for this compound delineates its potent inhibitory activity against JAK1, JAK2, and JAK3 in cell-free assays.

| Target Kinase | IC50 (nM) |

| JAK1 | 7 |

| JAK2 | 5 |

| JAK3 | 14 |

Data sourced from MedChemExpress.[1][2][3][4][5][6][7][8][9]

Downstream Signaling Pathways

The inhibition of JAK1, JAK2, and JAK3 by this compound has profound effects on multiple downstream signaling pathways that are crucial for cellular function, particularly in the immune system.

The Canonical JAK/STAT Pathway

The primary consequence of this compound activity is the disruption of the canonical JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the subsequent trans-activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription. This compound's inhibition of JAKs directly prevents the phosphorylation of STATs, thus halting this entire signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments to investigate the downstream effects of this compound are provided below.

Western Blotting for Phospho-STAT Analysis

Objective: To determine the effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705) and total STAT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative PCR (qPCR) for Target Gene Expression Analysis

Objective: To measure the effect of this compound on the transcription of STAT target genes.

Methodology:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for Western blotting, but extend the cytokine stimulation time to 4-6 hours to allow for gene transcription.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) (e.g., SOCS3, BCL2L1), and a suitable qPCR master mix.

-

Run the qPCR reaction in a real-time PCR thermal cycler.

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Mandatory Visualization: Experimental Workflow

Conclusion

This compound is a potent pan-JAK inhibitor that effectively targets JAK1, JAK2, and JAK3. Its primary mechanism of action involves the blockade of the JAK-STAT signaling pathway, a central node in immune regulation. The in-depth understanding of its downstream effects, which can be elucidated using the experimental protocols outlined in this guide, is crucial for its continued development as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. Further research into the broader cellular consequences of this compound, including its effects on other signaling pathways and its long-term impact on cellular function, will be essential for a comprehensive evaluation of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Impact of JAK Inhibitors on STAT Phosphorylation

To the intended audience of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the mechanism of action of Janus kinase (JAK) inhibitors on Signal Transducer and Activator of Transcription (STAT) phosphorylation. Due to the absence of publicly available scientific literature or data for a compound specifically named "Jak-IN-20," this guide will focus on the well-characterized, FDA-approved JAK inhibitor, Tofacitinib, as a representative example to illustrate the core principles and experimental methodologies requested.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to transmit signals from the cell surface to the nucleus, regulating genes involved in immunity, inflammation, hematopoiesis, and cell growth.[1][2] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]

Upon ligand binding, the receptor dimerizes, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4][5] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[1]

Mechanism of Action of Tofacitinib

Tofacitinib is a small molecule inhibitor that targets the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of these kinases.[4] By inhibiting JAK activity, Tofacitinib effectively blocks the downstream phosphorylation and activation of STAT proteins, which in turn suppresses the signaling of various pro-inflammatory cytokines.[4]

JAK Selectivity Profile of Tofacitinib

The selectivity of a JAK inhibitor for different JAK isoforms is a critical determinant of its biological effects and safety profile.[6][7][8] Tofacitinib exhibits a degree of selectivity for different JAK family members, which has been characterized in various enzymatic and cellular assays.

| JAK Isoform | Tofacitinib IC50 (nM) - Enzymatic Assay | Fold Selectivity vs. JAK1 |

| JAK1 | 1.8 | 1 |

| JAK2 | 20 | 11.1 |

| JAK3 | 1.0 | 0.6 |

| TYK2 | 95 | 52.8 |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in a cell-free system. Lower IC50 values indicate greater potency. Data is compiled from publicly available sources and may vary slightly between different studies.[9][10]

Quantitative Effect of Tofacitinib on STAT Phosphorylation

The inhibitory effect of Tofacitinib on STAT phosphorylation is typically quantified by measuring the reduction in cytokine-induced phosphorylated STAT (pSTAT) levels in various cell types. The half-maximal inhibitory concentration (IC50) is a key metric used to represent the potency of the inhibitor in a cellular context.

| Cytokine Stimulus | STAT Pathway | Cell Type | Tofacitinib IC50 (nM) for pSTAT Inhibition |

| Interleukin-6 (IL-6) | pSTAT3 (JAK1/JAK2) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | 48 |

| Interferon-alpha (IFN-α) | pSTAT1 (JAK1/TYK2) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 112 |

| Interleukin-2 (IL-2) | pSTAT5 (JAK1/JAK3) | Human T-cells | 56 |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | pSTAT5 (JAK2) | Human Monocytes | 400 |

Note: These values are representative and can vary depending on the specific experimental conditions, cell type, and cytokine concentration used. Data is synthesized from various published studies.[11]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.[12]

-

Biotinylated peptide substrate.[12]

-

ATP.[12]

-

Tofacitinib or other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 1 mM DTT).

-

Stop solution (e.g., EDTA).

-

Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for colorimetric detection, or time-resolved fluorescence resonance energy transfer (TR-FRET) reagents).[12]

Procedure:

-

Prepare serial dilutions of Tofacitinib.

-

In a microplate, add the assay buffer, purified JAK enzyme, and the peptide substrate.

-

Add the Tofacitinib dilutions to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate as required.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each Tofacitinib concentration and determine the IC50 value using non-linear regression analysis.

Cellular STAT Phosphorylation Assay (Phospho-flow Cytometry)

This method quantifies the level of phosphorylated STAT proteins within specific cell populations in response to cytokine stimulation and inhibitor treatment.

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Cytokine for stimulation (e.g., IL-6, IFN-α).

-

Tofacitinib or other test compounds.

-

Fixation buffer (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., methanol).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells).

-

Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3).

-

Flow cytometer.

Procedure:

-

Pre-incubate the cells with serial dilutions of Tofacitinib for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells by adding cold permeabilization buffer.

-

Stain the cells with antibodies against cell surface markers and the intracellular phospho-STAT.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Mandatory Visualizations

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Caption: Workflow for a cellular STAT phosphorylation assay using flow cytometry.

References

- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Janus Kinase (JAK) for Fighting Diseases: The Research of JAK Inhibitor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK-STAT Pathway at Twenty - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay in Summary_ki [bindingdb.org]

The Discovery and Development of Jak-IN-20: A Pan-JAK Inhibitor for Research

Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor that has demonstrated significant anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as immunity, proliferation, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, making JAKs attractive therapeutic targets. Pan-JAK inhibitors, which target multiple members of the JAK family, have the potential to modulate a broad range of cytokine-mediated signaling.

Discovery and Preclinical Profile of this compound

The specific origins of the discovery of this compound, including the lead identification and optimization process, are not extensively detailed in publicly available scientific literature. It is primarily available as a research chemical. However, its potent inhibitory activity and favorable pharmacokinetic profile have been characterized.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of multiple JAK isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against the key JAK enzymes are summarized in the table below.

| Target | IC50 (nM) |

| JAK1 | 7 |

| JAK2 | 5 |

| JAK3 | 14 |

| Data sourced from commercial supplier information.[1] |

This profile indicates that this compound is a pan-JAK inhibitor with low nanomolar potency against JAK1, JAK2, and JAK3.[1]

In Vivo Efficacy and Pharmacokinetics

Preclinical evaluation of this compound in animal models has highlighted its anti-inflammatory properties and excellent oral bioavailability.

Pharmacokinetic Profile in Rats:

Studies in female Sprague Dawley rats have demonstrated the favorable pharmacokinetic properties of this compound.[1]

| Parameter | Value | Dose and Administration |

| Oral Bioavailability | 100% | 3 mg/kg (p.o.) vs. 1 mg/kg (i.v.) |

| p.o. = oral administration; i.v. = intravenous administration.[1] |

The compound exhibits fast oral absorption, high plasma exposure, and an extended half-life in rats.[1]

Anti-Inflammatory Activity:

In a rat model of inflammation, oral administration of this compound at a dose of 10 mg/kg once daily for three days resulted in a discernible anti-inflammatory effect.[1]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses. By inhibiting JAKs, this compound blocks this signaling cascade.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocols for the discovery and characterization of this compound are not publicly available, this section outlines general methodologies commonly employed in the evaluation of JAK inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against JAK enzymes.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP analog. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase buffer, recombinant JAK enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (General Protocol)

Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Principle: This assay typically uses a cell line that expresses the relevant cytokine receptors and measures the level of phosphorylated STAT (pSTAT) via methods like Western blotting, flow cytometry, or ELISA following cytokine stimulation in the presence of the inhibitor.

Materials:

-

A suitable cell line (e.g., human whole blood, primary T-cells, or a cell line like TF-1)

-

Cell culture medium

-

Cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or GM-CSF for JAK2)

-

Test compound (this compound)

-

Lysis buffer (for Western blot or ELISA) or fixation/permeabilization buffers (for flow cytometry)

-

Primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5)

-

Secondary antibody (HRP-conjugated for Western blot/ELISA or fluorophore-conjugated for flow cytometry)

-

Detection reagents

Procedure (Flow Cytometry Example):

-

Culture the cells and pre-incubate with various concentrations of this compound for a specified time.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells immediately to preserve the phosphorylation state.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.

-

Analyze the cells by flow cytometry to quantify the level of pSTAT in different cell populations.

-

Determine the IC50 for the inhibition of STAT phosphorylation.

In Vivo Anti-Inflammatory Model (General Protocol - e.g., Adjuvant-Induced Arthritis in Rats)

Objective: To evaluate the in vivo efficacy of a compound in a model of inflammatory disease.

Principle: Adjuvant-induced arthritis (AIA) is a commonly used model for rheumatoid arthritis. Inflammation is induced by injecting an adjuvant, and the therapeutic effect of the test compound is assessed by measuring clinical signs of arthritis.

Materials:

-

Lewis rats

-

Complete Freund's Adjuvant (CFA)

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Calipers for measuring paw swelling

Procedure:

-

Induce arthritis by a single intradermal injection of CFA at the base of the tail.

-

On a predetermined day post-adjuvant injection (e.g., day 8-10, upon the onset of clinical signs), randomize the animals into treatment groups (vehicle control and this compound at various doses).

-

Administer this compound or vehicle orally once daily for a specified duration (e.g., 14 days).

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score based on erythema and swelling of the joints.

-

At the end of the study, animals may be euthanized for histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

-

Compare the clinical scores and paw volumes between the treated and vehicle control groups to determine the efficacy of this compound.

Experimental Workflow Visualization

Caption: A generalized workflow for the preclinical development of a JAK inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK-STAT pathway in various biological processes and disease models. Its characterization as a potent, orally bioavailable pan-JAK inhibitor with demonstrated anti-inflammatory effects in vivo makes it a compound of interest for further research in the field of inflammation and immunology. The provided general experimental protocols serve as a guide for researchers aiming to evaluate this compound or similar compounds in their own studies.

References

Methodological & Application

Application Notes and Protocols for Jak-IN-20 in Cell Culture

Introduction

Jak-IN-20 is a potent, orally active, pan-Janus kinase (JAK) inhibitor.[1] It demonstrates significant inhibitory activity against JAK1, JAK2, and JAK3, which are key enzymes in the JAK-STAT signaling pathway.[1] This pathway is a critical transducer of signals for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2][3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[6][7] this compound's mechanism of action involves competing with ATP for the catalytic binding site in the kinase domain of JAK proteins, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][8] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the JAK-STAT pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target | IC₅₀ (nM) |

| JAK1 | 7 |

| JAK2 | 5 |

| JAK3 | 14 |

| Data sourced from MedChemExpress.[1] |

Table 2: Solubility of this compound Proper dissolution is critical for accurate and reproducible experimental results.

| Solvent | Max Concentration | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | Slightly soluble in DMSO.[9] Prepare fresh or store as aliquots. |

| Ethanol | Insoluble | Not recommended as a primary solvent.[9] |

| Water | Insoluble | Not recommended as a primary solvent.[9] |

| It is recommended to first prepare a stock solution in DMSO. For aqueous-based assays, further dilution into cell culture media is required. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for cell culture treatment with this compound.

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various experiments.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Prepare Stock Solution: Add the appropriate volume of DMSO to the powder to achieve a desired high-concentration stock (e.g., 10 mM or 50 mg/mL). For example, to make a 10 mM stock solution of this compound (Molecular Weight: 432.5 g/mol ), dissolve 4.325 mg in 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex vigorously and/or sonicate briefly in a water bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

This protocol outlines the general procedure for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.[10][11]

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium

-

This compound stock solution (from Protocol 4.1)

-

Vehicle control (DMSO)

-

Optional: Cytokine for stimulation (e.g., IL-6, IFN-γ)

Procedure:

-

Cell Seeding: Plate cells at a density appropriate for the specific assay and duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).[12]

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be consistent across all conditions (including the vehicle control) and should not exceed a level toxic to the cells (generally ≤ 0.5%).

-

-

Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of the inhibitor treatment.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[13] The incubation time is dependent on the specific endpoint being measured.

-

Optional Cytokine Stimulation: If investigating the inhibition of cytokine-induced signaling, add the appropriate cytokine (e.g., 10-100 ng/mL of IL-6 or IFN-γ) to the culture medium for a short period (e.g., 15-30 minutes) before harvesting the cells for analysis.[14][15][16]

-

Harvesting and Analysis: After the incubation period, harvest the cells or cell lysates for downstream analysis as described in Protocol 4.3 or other relevant assays.

This protocol provides an example of a downstream assay to confirm the inhibitory activity of this compound on the JAK-STAT pathway by measuring the phosphorylation of a key STAT protein.

Materials:

-

Treated cells from Protocol 4.2

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF or nitrocellulose membrane and transfer equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

-

Quantify Protein: Determine the protein concentration of each sample using a BCA assay or similar method.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a digital imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal protein loading.

Troubleshooting and Considerations

-

Cell Viability: Always perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a viability assay (e.g., MTT, CCK-8).[17][18]

-

Inhibitor Stability: this compound stock solutions should be stored properly in aliquots to prevent degradation from multiple freeze-thaw cycles.[1]

-

Off-Target Effects: As a pan-JAK inhibitor, this compound will inhibit multiple JAK family members. Consider using more selective inhibitors if investigating the role of a specific JAK isoform.

-

Experimental Controls: Always include a vehicle-only control (DMSO) and both positive (cytokine-stimulated) and negative (unstimulated) controls to ensure the observed effects are due to the inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-20 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Jak-IN-20, a potent inhibitor of Janus kinases (JAKs), in experimental settings.

Product Information

-

Product Name: this compound

-

Mechanism of Action: A potent, orally available inhibitor of JAK1, JAK2, and JAK3.

-

Molecular Formula: C₂₈H₃₀FN₇O₂

-

Molecular Weight: 515.58 g/mol

-

Appearance: Solid

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Solubility Data

Quantitative solubility data for this compound is not extensively published. The following table provides solubility information based on general characteristics of similar kinase inhibitors. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

| Solvent | Solubility (Estimated) | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL (~38.8 mM) | A common solvent for preparing concentrated stock solutions. |

| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. Not recommended for high-concentration stocks. |

| Water | Insoluble | This compound is not soluble in aqueous solutions. |

| PBS (Phosphate-Buffered Saline) | Insoluble | Do not attempt to dissolve directly in PBS. |

Note: When diluting a DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Rapid dilution of a concentrated DMSO stock into aqueous buffer can cause precipitation.

Storage and Stability

-

Solid Form: Store at -20°C for long-term storage. It is stable for at least two years when stored properly.

-

Stock Solutions: Prepare concentrated stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored correctly, DMSO stock solutions are generally stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from various cytokine and growth factor receptors on the cell surface to the nucleus, where it modulates gene expression. The pathway is integral to cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1]

The key steps of the JAK-STAT pathway are as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites act as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This compound, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thus blocking the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. It is important to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW = 515.58 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh out 5.16 mg of this compound powder.

-

Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

General Protocol for a Cell-Based Assay (e.g., Inhibition of Cytokine-Induced STAT Phosphorylation)

This protocol provides a framework for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a cell line of interest.

Materials:

-

Cells of interest (e.g., a hematopoietic cell line that expresses the relevant cytokine receptors)

-

Complete cell culture medium

-

Serum-free medium

-

Cytokine of interest (e.g., IL-6, IFN-γ)

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-STAT, anti-total-STAT, and a loading control)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.

-

Serum Starvation: Once the cells have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours. This step reduces basal signaling pathway activation.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (including the vehicle control) and should not exceed 0.5%. Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.

-

Cytokine Stimulation: Add the cytokine of interest to the wells to stimulate the JAK-STAT pathway. The optimal concentration and stimulation time should be determined empirically (e.g., 15-30 minutes).

-

Cell Lysis: After stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, and incubate on ice for 10-15 minutes.

-

Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the levels of phosphorylated STAT (p-STAT) and total STAT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities from the Western blots. Normalize the p-STAT signal to the total STAT signal. Compare the p-STAT levels in the this compound-treated samples to the cytokine-stimulated vehicle control to determine the extent of inhibition.

Caption: A typical experimental workflow for a cell-based assay using this compound.

Troubleshooting

-

Compound Precipitation: If the compound precipitates upon dilution into aqueous media, try a two-step dilution process. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume.

-

High Background Signaling: Ensure adequate serum starvation to reduce basal p-STAT levels.

-

No Inhibition Observed: Verify the activity of the cytokine and the responsiveness of the cell line. Confirm the concentration and integrity of the this compound stock solution.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is based on available data and should be used as a guide. Researchers should optimize conditions for their specific applications.

References

Application Notes and Protocols for Oral Administration of a Novel JAK Inhibitor (Jak-IN-20) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are central to immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the oral administration of Jak-IN-20, a novel investigational JAK inhibitor, in rodent models. The following protocols are based on established methodologies for similar small molecule JAK inhibitors and are intended to serve as a comprehensive guide for preclinical efficacy and pharmacokinetic studies.

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1]

Data Presentation

Table 1: Exemplary Dosing Regimens for Oral Administration of JAK Inhibitors in Rodents

| Compound | Species | Disease Model | Dose Range (mg/kg/day) | Administration Frequency | Vehicle | Reference |

| Fedratinib | Mouse | Myeloproliferative Neoplasms | 60-240 | Once daily | Not specified | [2] |

| Izencitinib | Rat | General Toxicity | 30-1000 | Once daily | Not specified | [3] |

| INCB028050 | Rat | Adjuvant-Induced Arthritis | Not Specified | Not Specified | Not Specified | [4][5] |

| LW402 | Rat | Pharmacokinetics | 10-100 | Single dose | 0.5% Methylcellulose + 0.2% Tween 80 | [6] |

Table 2: General Guidelines for Oral Gavage Volumes in Rodents

| Species | Maximum Recommended Volume (mL/kg) | Recommended Volume for Repeat Dosing (mL/kg) | Reference |

| Mouse | 10 | 5 | [7][8] |

| Rat | 10-20 | 5-10 | [7][9] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral administration in rodents. A common vehicle for oral administration of hydrophobic compounds is a methylcellulose/Tween 80 solution.[6]

Materials:

-

This compound

-

0.5% (w/v) Methylcellulose in sterile water

-

0.2% (v/v) Tween 80

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Sterile tubes for storage

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Weigh the appropriate amount of this compound powder.

-

Prepare the vehicle solution by dissolving methylcellulose in sterile water and then adding Tween 80. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of methylcellulose in 100 mL of sterile water, then add 0.2 mL of Tween 80.

-

Triturate the this compound powder with a small amount of the vehicle to create a uniform paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a homogenous suspension.

-

Stir the final suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.

-

Store the formulation at 4°C for short-term use. Always re-suspend thoroughly before each use.

Protocol 2: Oral Gavage Administration of this compound in Mice and Rats

This protocol outlines the standard procedure for administering this compound via oral gavage. This method ensures direct delivery of a precise volume of the compound into the stomach.[7][8]

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[8]

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the animal to determine the correct dosing volume based on its body weight.[7][8]

-

For mice, restrain the animal by scruffing the neck and back to immobilize the head and body.

-

For rats, restrain the animal by firmly holding it over the shoulders and back, ensuring the head is in a straight line with the esophagus.[9]

-

-

Gavage Needle Measurement and Insertion:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose.[8]

-

Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.

-

The animal should swallow as the tube is gently advanced down the esophagus. If any resistance is met, do not force the needle; withdraw and attempt again.[7][9]

-

-

Compound Administration:

-

Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound formulation.

-

After administration, gently and swiftly remove the gavage needle.

-

-

Post-Administration Monitoring:

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A streamlined workflow for the oral gavage administration of this compound in rodents.

References

- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050 | Semantic Scholar [semanticscholar.org]

- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. research.fsu.edu [research.fsu.edu]

- 10. research.fsu.edu [research.fsu.edu]

Application Notes and Protocols: Western Blot Analysis of STAT Phosphorylation Following Jak-IN-20 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation.[1][2] Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs.[1][2] Activated JAKs then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.

JAK inhibitors are a class of small molecules that modulate this pathway by targeting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[3] Jak-IN-20 is a potent and selective inhibitor of JAK kinases. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Caption: The JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated STAT (p-STAT) and total STAT.

Materials and Reagents

-

Cell Line: A cell line known to respond to cytokine stimulation via the JAK-STAT pathway (e.g., HeLa, A549, or a specific hematopoietic cell line).

-

This compound: Prepare stock solutions in DMSO.

-

Cytokine: Appropriate cytokine for stimulating the cell line (e.g., Interferon-gamma (IFN-γ), Interleukin-6 (IL-6)).

-

Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels: Appropriate percentage for resolving STAT proteins (typically 8-10%).

-

Transfer Buffer.

-

Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT (specific for the phosphorylated residue of interest, e.g., p-STAT3 Tyr705).

-

Mouse anti-total STAT (e.g., total STAT3).

-

Rabbit or Mouse anti-GAPDH or β-actin (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate.

-

Imaging System: Chemiluminescence imager.

Experimental Workflow

Caption: Western blot workflow for p-STAT detection after this compound treatment.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture cells to approximately 80% confluency.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

-

Serum Starvation:

-

This compound Pre-treatment:

-

Prepare different concentrations of this compound in serum-free medium.

-

Aspirate the starvation medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for 1-2 hours.

-

-

Cytokine Stimulation:

-

Add the appropriate cytokine directly to the wells to the final desired concentration (e.g., 10-100 ng/mL).

-

Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized for the specific cell line and cytokine).

-

-

Cell Lysis and Protein Extraction: [6][7]

-

Immediately after stimulation, place the plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples.

-

Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting for p-STAT:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Reprobing for Total STAT and Loading Control:

-

To normalize the p-STAT signal, the membrane can be stripped and reprobed for total STAT and a loading control.[8]

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.

-

Wash thoroughly with PBS and then TBST.

-

Block the membrane again for 1 hour.

-

Repeat the immunoblotting steps (8) with the primary antibodies for total STAT and then for the loading control (GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT signal to the total STAT signal for each sample.

-

Further normalize to the loading control to account for any loading inaccuracies.

-

Plot the normalized p-STAT levels against the concentration of this compound.

-

Data Presentation

The following tables summarize mock quantitative data from a representative experiment.

Table 1: Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) |

| JAK1 | 10 |

| JAK2 | 25 |

| JAK3 | >1000 |

| TYK2 | 500 |

Table 2: Effect of this compound on Cytokine-Induced STAT3 Phosphorylation

| Treatment Group | This compound (nM) | Cytokine Stimulation | Normalized p-STAT3/Total STAT3 Ratio (Arbitrary Units) | Standard Deviation |

| Untreated Control | 0 | - | 0.05 | ± 0.01 |

| Vehicle Control | 0 (DMSO) | + | 1.00 | ± 0.12 |

| This compound | 1 | + | 0.85 | ± 0.10 |

| This compound | 10 | + | 0.45 | ± 0.06 |

| This compound | 100 | + | 0.15 | ± 0.03 |

| This compound | 1000 | + | 0.06 | ± 0.02 |

Conclusion

This application note provides a comprehensive protocol for assessing the efficacy of the JAK inhibitor, this compound, in a cell-based assay. The detailed Western blot methodology allows for the reliable quantification of the inhibition of STAT phosphorylation. The provided diagrams and tables offer a clear framework for understanding the experimental workflow and presenting the resulting data. This protocol can be adapted for various cell types and specific STAT proteins of interest, making it a valuable tool for researchers in drug discovery and signal transduction.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Changes in Protein and Phosphoprotein Levels Result from Serum Starvation of High-Grade Glioma and Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reducing background cytokine expression in epithelial cells without serum starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

Application Notes and Protocols for Flow Cytometry Analysis with a Novel JAK Inhibitor (Jak-IN-20)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones.[1][2][3] This pathway is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation.[1][3] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.[1][4][5]

Jak-IN-20 is a novel small molecule inhibitor designed to target the JAK-STAT pathway. These application notes provide a comprehensive guide for the characterization of this compound's effects on immune cells using phosphospecific flow cytometry. This technique allows for the quantitative measurement of STAT protein phosphorylation at the single-cell level, providing a robust method to assess the potency and selectivity of JAK inhibitors.[6][7]

Mechanism of Action of JAK Inhibitors

JAK inhibitors function by competing with ATP for the binding site in the catalytic domain of JAK enzymes.[8] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent modulation of target gene transcription.[1][3] The selectivity of JAK inhibitors for different JAK isoforms can influence their therapeutic efficacy and safety profiles.

Key Signaling Pathways for Analysis

The following cytokine-stimulated pathways are commonly used to assess the activity of JAK inhibitors across different JAK isoforms:

-

JAK1-dependent signaling: Interleukin-6 (IL-6) primarily signals through JAK1, leading to the phosphorylation of STAT3 (pSTAT3).

-

JAK2-dependent signaling: Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Erythropoietin (EPO) are key cytokines that signal through JAK2, resulting in the phosphorylation of STAT5 (pSTAT5).

-

JAK3-dependent signaling: Interleukin-2 (IL-2) and Interleukin-15 (IL-15) signaling is dependent on JAK3, also leading to pSTAT5.

-

TYK2-dependent signaling: Interferon-alpha (IFN-α) signals through a receptor complex involving TYK2 and JAK1, resulting in the phosphorylation of STAT1 (pSTAT1).

Data Presentation: Characterization of this compound

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cytokine-stimulated primary human immune cell subsets. The following tables present hypothetical data for this compound, which would be generated from experiments outlined in the protocols below.

Table 1: this compound IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine Stimulus | Phospho-STAT Readout | Primary JAKs Involved | T Cells (CD3+) | B Cells (CD19+) | Monocytes (CD14+) |

| IL-6 | pSTAT3 | JAK1, JAK2 | 15.2 | 20.5 | 12.8 |

| GM-CSF | pSTAT5 | JAK2 | 85.7 | >1000 | 75.3 |

| IL-2 | pSTAT5 | JAK1, JAK3 | 5.8 | 150.2 | >1000 |

| IFN-α | pSTAT1 | JAK1, TYK2 | 25.1 | 30.4 | 22.9 |

Table 2: Selectivity Profile of this compound Compared to Other Known JAK Inhibitors (IC50 in nM)

| Inhibitor | JAK1 (IL-6/pSTAT3) | JAK2 (GM-CSF/pSTAT5) | JAK3 (IL-2/pSTAT5) | JAK1/TYK2 (IFN-α/pSTAT1) |

| This compound (Hypothetical) | 15.2 | 80.5 | 5.8 | 25.1 |

| Tofacitinib | 1.1 | 20 | 1 | 11 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 15 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

Materials:

-

Whole blood collected in sodium heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL conical tube. The volume of Ficoll should be half the volume of the diluted blood.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

-

Transfer the PBMCs to a new 50 mL tube and wash with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI 1640 with 10% FBS and perform a cell count and viability assessment using a hemocytometer and trypan blue.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.

Protocol 2: In Vitro Treatment with this compound and Cytokine Stimulation

Materials:

-

Isolated PBMCs

-

This compound (stock solution in DMSO)

-

Recombinant human cytokines (IL-6, GM-CSF, IL-2, IFN-α)

-

96-well V-bottom plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Serially dilute this compound in RPMI 1640 to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.

-

Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of a 96-well plate.

-

Add 50 µL of the PBMC suspension (5 x 10^5 cells) to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare cytokine working solutions at 2x the final desired concentration.

-

Add 100 µL of the appropriate cytokine solution to each well to stimulate the cells. The final volume in each well will be 200 µL.

-

Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized for each cytokine).

Protocol 3: Cell Staining for Flow Cytometry

Materials:

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Following cytokine stimulation, immediately fix the cells by adding an equal volume of Fixation/Permeabilization Buffer to each well.

-

Incubate for 20 minutes at room temperature, protected from light.

-

Wash the cells twice with Permeabilization Buffer by centrifuging at 500 x g for 5 minutes.

-

Resuspend the cells in Permeabilization Buffer and add the cocktail of fluorochrome-conjugated antibodies against the phospho-STAT proteins.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells once with Permeabilization Buffer and then once with Flow Cytometry Staining Buffer.

-

Resuspend the cells in Flow Cytometry Staining Buffer and add the cocktail of fluorochrome-conjugated antibodies against the cell surface markers.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.

Data Analysis

-

Acquire the samples on a properly compensated flow cytometer.

-

Gate on the different immune cell populations (T cells, B cells, monocytes) based on their surface marker expression (e.g., CD3+, CD19+, CD14+).

-

For each cell population, determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for flow cytometry analysis of this compound.

Conclusion

Phosphospecific flow cytometry is a powerful and quantitative method for characterizing the pharmacological properties of novel JAK inhibitors like this compound. The protocols and data presentation formats provided here offer a robust framework for assessing the potency and selectivity of such compounds in relevant primary human immune cells. This information is crucial for the preclinical development and mechanistic understanding of new therapies targeting the JAK-STAT pathway.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. The JAK-STAT Pathway at Twenty - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cytokine Storm In Vitro Using a Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine storm, also known as cytokine release syndrome (CRS), is a severe systemic inflammatory response characterized by the excessive and uncontrolled release of pro-inflammatory cytokines.[1] This hyperinflammation can lead to widespread tissue damage, multi-organ failure, and death.[1] In vitro models of cytokine storm are crucial tools for understanding the underlying mechanisms of this phenomenon and for the preclinical evaluation of potential therapeutic agents.